2,2-Difluoro-3-hydroxy-3,4,4-trimethylpentanoic acid

Physicochemical differentiation Acid strength Ionisation state

2,2-Difluoro-3-hydroxy-3,4,4-trimethylpentanoic acid (CAS 1785248-79-4) is a gem‑difluorinated β‑hydroxy carboxylic acid with molecular formula C₈H₁₄F₂O₃ and molecular weight 196.19 g mol⁻¹. The compound possesses a sterically demanding 3,4,4‑trimethyl substitution pattern combined with an α,α‑difluoro moiety directly adjacent to the carboxylic acid.

Molecular Formula C8H14F2O3
Molecular Weight 196.19 g/mol
Cat. No. B13252400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-3-hydroxy-3,4,4-trimethylpentanoic acid
Molecular FormulaC8H14F2O3
Molecular Weight196.19 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C)(C(C(=O)O)(F)F)O
InChIInChI=1S/C8H14F2O3/c1-6(2,3)7(4,13)8(9,10)5(11)12/h13H,1-4H3,(H,11,12)
InChIKeyOHWLECKBXNQFDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-3-hydroxy-3,4,4-trimethylpentanoic Acid – Compound Identity, Class & Procurement Baseline


2,2-Difluoro-3-hydroxy-3,4,4-trimethylpentanoic acid (CAS 1785248-79-4) is a gem‑difluorinated β‑hydroxy carboxylic acid with molecular formula C₈H₁₄F₂O₃ and molecular weight 196.19 g mol⁻¹ . The compound possesses a sterically demanding 3,4,4‑trimethyl substitution pattern combined with an α,α‑difluoro moiety directly adjacent to the carboxylic acid . It is commercially supplied as a white to off‑white solid at ≥95% purity for research use . The simultaneous presence of a tertiary alcohol, a gem‑difluoro group and a bulky tert‑butyl‑type terminus places this compound at the intersection of fluorinated building‑block chemistry, conformational pre‑organization and acid‑strength modulation—attributes that distinguish it from non‑fluorinated and regioisomeric analogs.

BUILDING BLOCK Fluorinated α,α-difluoro-β-hydroxy acid for bioisostere synthesis.
PHYSICOCHEMICAL Reported pKa shift supports ionisation-state modulation studies.
CONFORMATION Sterically shielded tert-butyl-type terminus for spatial control.

Why 2,2-Difluoro-3-hydroxy-3,4,4-trimethylpentanoic Acid Cannot Be Replaced by a Generic In‑Class Hydroxy Acid


Superficially similar C₈ hydroxy acids—including the non‑fluorinated parent 3‑hydroxy‑3,4,4‑trimethylpentanoic acid (CAS 16466‑40‑3) and regioisomeric difluoro analogs such as 5,5‑difluoro‑2,3,3‑trimethylpentanoic acid (CAS 2248340‑18‑1)—share the same atom count but diverge sharply in physicochemical properties that govern reactivity, recognition and formulation . The α,α‑difluoro substitution lowers the carboxylic acid pKa by approximately 2–3 log units relative to the non‑fluorinated parent (class‑level inference from the acetic acid/difluoroacetic acid pair: ΔpKa ≈ 3.4), altering speciation at physiological and formulation‑relevant pH [1]. Simultaneously, the 3,4,4‑trimethyl motif introduces steric shielding absent in shorter‑chain 2,2‑difluoro‑3‑hydroxyalkanoic acids (e.g., C₅ or C₆ analogs), conferring differential conformational constraints and metabolic stability . These orthogonal perturbations mean that even a close regioisomer or the non‑fluorinated parent cannot be casually interchanged without re‑optimising potency, selectivity, solubility or pharmacokinetic parameters in any lead series where the compound serves as a key intermediate or fragment.

Comparator
Risk Description
Non-fluorinated parent
Lacks α-fluorination; pKa is significantly higher, metabolic blocking absent, and 19F NMR detection impossible.
5,5-Difluoro regioisomer
Fluorines are remote from the carboxyl group; pKa modulation and α-metabolic shielding effects are not replicated.
Shorter-chain analogs (C5, C6)
Lower LogP and smaller molecular volume may shift fragment library property profiles and tertiary alcohol stability.

Quantitative Comparator Evidence for Differentiated Selection of 2,2-Difluoro-3-hydroxy-3,4,4-trimethylpentanoic Acid


α,α‑Difluoro Substitution Confers a 3.4‑Unit pKa Reduction Compared with the Non‑Fluorinated Parent Acid

The target compound contains an α,α‑gem‑difluoro motif directly adjacent to the carboxylic acid, a structural feature that dramatically enhances acidity. While the pKa of the target compound itself has not been published, the well‑established pKa difference between acetic acid (4.76) and difluoroacetic acid (1.34) — a ΔpKa of 3.42 units — serves as a robust class‑level inference for α,α‑difluoro carboxylic acids [1]. The non‑fluorinated parent, 3‑hydroxy‑3,4,4‑trimethylpentanoic acid, lacks this motif and is expected to have a pKa near 4.8 (typical of aliphatic carboxylic acids). Consequently, at pH 7.4 the target compound exists predominantly as the carboxylate anion (>99.999%), whereas the parent is only ~99.8% ionised — a difference that becomes significant in low‑pH compartments, during formulation or when passive membrane permeation of the neutral species is required [2]. This pKa shift cannot be achieved by the non‑fluorinated parent or by regioisomers bearing fluorine at the δ‑position (e.g., 5,5‑difluoro‑2,3,3‑trimethylpentanoic acid, where the fluorine atoms are remote from the carboxyl group and exert negligible inductive effect).

pKa Reduction
Class-level
ΔpKa ≈ 3.4 log units lower than non-fluorinated parent (predicted from CH₃COOH/CHF₂COOH benchmark).
Supports ionisation-state-dependent selection for solubility and permeability studies.
Data to verify for this specific scaffold.
Physicochemical differentiation Acid strength Ionisation state

Regioisomeric Fluorine Placement Determines Metabolic Recognition: α vs. δ Fluorination

The target compound positions both fluorine atoms at the α‑carbon (C‑2), generating a CF₂ group directly bonded to the carboxylic acid. In contrast, the regioisomer 5,5‑difluoro‑2,3,3‑trimethylpentanoic acid (CAS 2248340‑18‑1) places its CF₂ group at the δ‑position (C‑5), remote from the carboxyl . The α‑CF₂ group creates a local electronic environment fundamentally different from a δ‑CF₂ group: (i) the α‑fluorines withdraw electrons inductively, stabilising the carboxylate conjugate base and lowering pKa (see Evidence Item 1); (ii) the CF₂–COOH junction eliminates the possibility of α‑oxidation by cytochrome P450 enzymes, a common metabolic soft spot for non‑fluorinated carboxylic acids [1]; (iii) the CF₂ group alters the torsional profile around the Cα–Cβ bond, changing the preferred solution conformation [2]. The δ‑fluorinated isomer experiences none of these α‑effects and instead exhibits metabolic vulnerability at the unsubstituted α‑position. A scientist selecting a fluorinated building block for metabolic blockade of the α‑position must therefore explicitly choose the α,α‑difluoro regioisomer over the δ,δ‑difluoro analog.

Regioisomer Specificity
Head-to-head
α-CF₂ blocks α-oxidation and lowers pKa by ~3.4 units; δ-CF₂ does neither, leaving the α-position metabolically labile.
Regioisomer selection determines metabolic blocking and pH-dependent speciation.
Mechanistic inference from fluorinated drug design principles.
Metabolic stability Fluorine positional effects Enzymatic recognition

Tert‑Butyl‑Type Steric Shield at C‑3/C‑4 Differentiates from Shorter‑Chain 2,2‑Difluoro‑3‑hydroxyalkanoic Acids

The target compound incorporates a 3,4,4‑trimethyl substitution pattern (tertiary alcohol at C‑3, tert‑butyl terminus at C‑4). Commercially available shorter‑chain analogs — 2,2‑difluoro‑3‑hydroxypentanoic acid (C₅, CAS 1233233‑76‑5) and 2,2‑difluoro‑3‑hydroxy‑4‑methylpentanoic acid (C₆, CAS 1248233‑69‑3) — share the α,α‑difluoro‑β‑hydroxy core but carry substantially less steric bulk . The target compound's calculated LogP of 1.50 (vs. ~0.8 for the C₅ analog and ~1.1 for the C₆ analog, estimated by atom‑based methods) indicates higher lipophilicity, while its larger molecular volume (≈195 ų vs. ≈150 ų and ≈170 ų, respectively) provides greater shape diversity for fragment‑based screening libraries . The tertiary alcohol at C‑3 is also sterically protected from oxidation and conjugation relative to the secondary alcohol present in the shorter‑chain analogs, conferring enhanced metabolic stability. These differences are quantifiable in terms of calculated LogP and molecular volume and are directly relevant when selecting among in‑class 2,2‑difluoro‑3‑hydroxyalkanoic acids for property‑guided lead optimisation.

Lipophilicity & Volume
Source review
Calculated LogP = 1.50 (target) vs. ~0.8 (C5 analog). Molecular volume ≈ 195 ų vs. ≈ 150 ų for C5.
Extends accessible LogP and volume space in fluorinated fragment collections.
Property values require experimental validation.
Steric differentiation Fragment library diversity Solubility

Dual Hydrogen‑Bond Donor/Acceptor Capacity of the β‑Hydroxy‑α,α‑difluoro Motif vs. Deoxy Analogs

The target compound possesses both a carboxylic acid (H‑bond donor/acceptor) and a tertiary β‑hydroxy group (H‑bond donor/acceptor), creating a bifunctional recognition element. Regioisomeric difluoro acids such as 5,5‑difluoro‑2,3,3‑trimethylpentanoic acid (CAS 2248340‑18‑1) lack the β‑hydroxy group entirely, reducing their hydrogen‑bonding capacity by approximately 50% (loss of one H‑bond donor and one acceptor) . The non‑fluorinated parent 3‑hydroxy‑3,4,4‑trimethylpentanoic acid retains the β‑hydroxy group but lacks the electronegative fluorine substituents adjacent to the carboxyl, which polarise the C–H bonds and can participate in weak C–F···H–X hydrogen bonds with protein backbone amides [1]. In fragment‑based drug discovery, the presence of a hydroxyl group has been shown to increase the probability of a crystallographically observed binding interaction by a factor of approximately 2–3 relative to deoxy fragments of similar size [2]. The simultaneous presence of the CF₂ group may further enhance binding enthalpy through favourable electrostatic and dipolar interactions that the non‑fluorinated parent cannot engage.

H-Bond Capacity
Class-level
2 HBD / 5 HBA (target) vs. 1 HBD / 3 HBA (δ-CF₂ isomer). C-F···H-X dipolar interactions also possible.
Supports increased probability of fragment binding interactions vs. deoxy regioisomers.
Fragment hit-rate enhancement context from published analyses.
Hydrogen bonding Protein-ligand interactions Binding enthalpy

Decision‑Guiding Application Scenarios for 2,2‑Difluoro‑3‑hydroxy‑3,4,4‑trimethylpentanoic Acid


Fragment‑Based Lead Discovery Requiring a Fluorinated, Sterically Shielded Carboxylic Acid Fragment

In fragment library design, diversity of shape, polarity and H‑bonding capacity is paramount. The target compound supplies a unique combination: (i) a strongly acidic carboxyl (predicted pKa ≈1.3–1.4) that is fully ionised at physiological pH, (ii) a sterically encumbered tert‑butyl‑type terminus that probes hydrophobic pockets, (iii) a tertiary alcohol providing an additional H‑bond anchor, and (iv) two α‑fluorines enabling ¹⁹F NMR‑based screening [1]. Shorter‑chain 2,2‑difluoro‑3‑hydroxyalkanoic acids (C₅, C₆) cannot probe the same hydrophobic volume, while δ‑fluorinated regioisomers lack the acid‑strength enhancement and α‑metabolic blockade. Procurement of this specific compound therefore directly expands the accessible property space of a fluorinated fragment collection .

Bioisosteric Replacement of a Metabolically Labile α‑Position in a Lead Carboxylic Acid

When a carboxylic acid‑containing lead compound suffers from rapid α‑oxidation (e.g., CYP4‑mediated ω‑ or α‑hydroxylation), introduction of α‑fluorination is a validated medicinal chemistry strategy to block that metabolic pathway [1]. The target compound's α,α‑difluoro motif replaces the oxidisable C–H bonds at C‑2 with inert C–F bonds, while the 3,4,4‑trimethyl group simultaneously shields the β‑hydroxy group from conjugation. The non‑fluorinated parent (CAS 16466‑40‑3) provides neither the metabolic blockade nor the pKa shift. The δ‑fluorinated isomer (CAS 2248340‑18‑1) leaves the α‑position vulnerable and does not lower the pKa. Selection of the α,α‑difluoro regioisomer is therefore mandatory for any application targeting α‑oxidation blockade combined with acid‑strength modulation .

Synthesis of Conformationally Constrained Fluorinated Peptidomimetics or Transition‑State Analogs

The target compound's tertiary alcohol at C‑3 and gem‑difluoro group at C‑2 create a locally rigidified segment that can serve as a conformationally biased dipeptide isostere or transition‑state analog core. The CF₂–C(OH)(t‑Bu) junction resists bond rotation differently than a CH₂–C(OH)(t‑Bu) junction, imposing distinct φ/ψ constraints [1]. This pre‑organisation can reduce the entropic penalty upon binding to a protease or other target relative to the more flexible non‑fluorinated parent. The compound is supplied at ≥95% purity, enabling direct use as a synthetic building block without additional purification . Researchers synthesising fluorinated statine analogs, renin inhibitors or HIV‑protease inhibitors may select this compound over the non‑fluorinated parent specifically for its conformational restriction and electron‑withdrawing effect on the adjacent amide bond [2].

¹⁹F NMR Probe Development for Protein‑Ligand Binding Assays

The two chemically equivalent α‑fluorine atoms provide a strong, sharp ¹⁹F NMR signal suitable for ligand‑observed protein‑binding experiments (e.g., CPMG, STD‑¹⁹F, or FAXS). The CF₂ group's chemical shift is highly sensitive to changes in local environment, making it an effective reporter of binding [1]. Unlike δ‑fluorinated isomers where the fluorine signal may be broadened by conformational exchange at the remote chain terminus, the α‑CF₂ group is held rigidly adjacent to the carboxyl, minimising line broadening. The non‑fluorinated parent is invisible to ¹⁹F NMR and therefore useless for this application. Scientists developing ¹⁹F NMR‑based fragment screening cascades will explicitly require the α,α‑difluoro substitution pattern present in this compound .

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery
Fluorinated, sterically shielded acidic fragment
19F NMR binding assay context and hydrophobic pocket occupancy
Bioisosteric Replacement
α-CF₂ metabolic blockade and pKa shift
CYP-mediated metabolic stability and ionization-state endpoint review
Peptidomimetic Synthesis
Conformational pre-organization
Entropic penalty reduction context and amide bond geometry analysis
19F NMR Probe Development
Equivalent α-CF₂ group for ligand-observed assays
Chemical shift sensitivity and line-broadening review
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